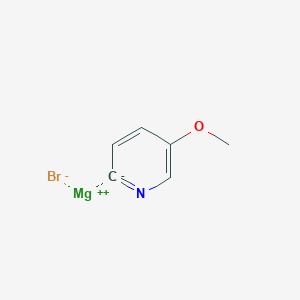
2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF (2,4,5-TMPZnBr) is an organometallic compound containing zinc and bromine. It is a colorless liquid at room temperature and is soluble in organic solvents such as tetrahydrofuran (THF). 2,4,5-TMPZnBr is used as a reagent in organic synthesis, particularly in the synthesis of alkyl halides and alkenes. It is also used in the synthesis of polymersized organometallic compounds and in the preparation of organometallic catalysts.
Scientific Research Applications
2,4,5-TMPZnBr has been used in a variety of scientific research applications. It has been used in the synthesis of alkyl halides and alkenes, as well as in the synthesis of polymersized organometallic compounds and in the preparation of organometallic catalysts. It has also been used in the synthesis of a variety of organic compounds including amines, alcohols, and carboxylic acids. Additionally, 2,4,5-TMPZnBr has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and antifungal agents.
Mechanism of Action
2,4,5-TMPZnBr is an organometallic compound and its mechanism of action is based on its ability to form complexes with organic molecules. It can form complexes with alkyl halides, alkenes, and other organic molecules. These complexes can then be used as catalysts in organic synthesis reactions.
Biochemical and Physiological Effects
2,4,5-TMPZnBr is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
2,4,5-TMPZnBr has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in organic solvents such as 2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. However, it is also important to note that 2,4,5-TMPZnBr is a strong oxidizing agent and should be handled with care.
Future Directions
The use of 2,4,5-TMPZnBr in laboratory experiments is still relatively new, and there are many potential future directions for research. These include the development of new synthetic methods for the synthesis of organic compounds, the development of new catalysts for organic synthesis reactions, and the development of new pharmaceuticals. Additionally, further research could be conducted on the mechanism of action of 2,4,5-TMPZnBr and its potential biochemical and physiological effects.
Synthesis Methods
2,4,5-TMPZnBr can be synthesized from the reaction of 2,4,5-trimethylphenol with zinc bromide in 2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF. The reaction is carried out at room temperature and the resulting product is a colorless liquid. The reaction is typically carried out in a three-necked flask equipped with a condenser, a thermometer, and a stirrer. The reaction is typically complete within a few hours.
properties
IUPAC Name |
bromozinc(1+);1,2,4-trimethylbenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTODZHXVSQLQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C([C-]=C1)C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylphenylzinc bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














